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4-methoxy-N-phenylpyrimidin-2-amine
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Overview
Description
4-methoxy-N-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Treatment
4-Methoxy-N-phenylpyrimidin-2-amine has been identified as a promising candidate for the treatment of cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). This receptor is implicated in various malignancies, including non-small cell lung cancer. Research indicates that compounds similar to this compound can selectively inhibit mutant forms of EGFR while exhibiting lower toxicity towards wild-type EGFR, which is crucial for minimizing side effects associated with cancer therapies .
Case Study: EGFR Inhibition
A study demonstrated that certain pyrimidine derivatives, including this compound analogs, exhibit high potency against specific EGFR mutants (e.g., L858R and T790M). These compounds were shown to inhibit tumor growth effectively in xenograft models, suggesting their potential as targeted therapies for resistant cancer forms .
Anti-inflammatory Properties
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.
Table 1: Anti-inflammatory Effects of this compound
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
Other Research Applications
3. Targeting Plasmodial Kinases
Recent research has explored the use of pyrimidine derivatives to target essential kinases in malaria parasites. Compounds structurally related to this compound have been evaluated for their inhibitory activity against plasmodial kinases such as PfGSK3 and PfPK6, which are critical for the survival of the malaria parasite . The ability to inhibit these kinases may provide a new therapeutic avenue against malaria, especially given the rising resistance to traditional antimalarial drugs.
Case Study: Inhibition of Plasmodial Kinases
A study reported that certain pyrimidine analogs exhibited IC50 values in the nanomolar range against PfGSK3, indicating their potential as lead compounds for developing new antimalarial therapies .
Properties
CAS No. |
110235-28-4 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxy-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-7-8-12-11(14-10)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,14) |
InChI Key |
KLILZWRTRDCKGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.